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molecular formula C5H13NO2S B8790272 2-(ethylsulfonyl)-N-methylethanamine

2-(ethylsulfonyl)-N-methylethanamine

Cat. No. B8790272
M. Wt: 151.23 g/mol
InChI Key: WJOGIHFXCMFNRM-UHFFFAOYSA-N
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Patent
US05030270

Procedure details

Gaseous methylamine is passed to saturation (about 30 min) into a solution of 15.7 g of chloroethyl ethyl sulfone in 100 ml of toluene at an internal temperature of 50° C. The mixture is stirred at 50° C. for 3 h, the precipitate is filtered off with suction, and the filtrate is concentrated in a rotary evaporator. The remaining yellow mobile liquid (12.3 g) is reacted without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[CH2:3]([S:5]([CH2:8][CH2:9]Cl)(=[O:7])=[O:6])[CH3:4]>C1(C)C=CC=CC=1>[CH3:1][NH:2][CH2:9][CH2:8][S:5]([CH2:3][CH3:4])(=[O:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Two
Name
Quantity
15.7 g
Type
reactant
Smiles
C(C)S(=O)(=O)CCCl
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 50° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The remaining yellow mobile liquid (12.3 g) is reacted without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CNCCS(=O)(=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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